

A Comparative Guide to the ^{13}C NMR Characterization of Substituted Pyrazoles

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Compound of Interest

Compound Name: Methyl 4-amino-1*H*-pyrazole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ^{13}C NMR spectral data for a range of substituted pyrazoles, offering valuable insights for the structural elucidation and characterization of these important heterocyclic compounds. The presented data, supported by detailed experimental protocols, will aid researchers in identifying and analyzing pyrazole derivatives in various chemical contexts.

Influence of Substituents on ^{13}C NMR Chemical Shifts of the Pyrazole Ring

The electronic environment of the carbon atoms within the pyrazole ring is significantly influenced by the nature and position of substituents. This, in turn, is reflected in their ^{13}C NMR chemical shifts. Understanding these substituent effects is crucial for the correct assignment of signals and the structural determination of novel pyrazole derivatives.

The pyrazole ring consists of three carbon atoms: C3, C4, and C5. The chemical shifts of these carbons are sensitive to substitution at these positions as well as at the N1 position. The data summarized in the following tables illustrates these trends.

Data Presentation

The following tables provide a comparative summary of ^{13}C NMR chemical shifts for various substituted pyrazoles, categorized by the position of substitution. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^{13}C NMR Chemical Shifts of N1-Substituted Pyrazoles

Substituent at N1	C3 (ppm)	C4 (ppm)	C5 (ppm)	Solvent
H (Unsubstituted)	138.4	105.5	138.4	DMSO-d6
Methyl	138.7	105.2	129.5	CDCl3
Phenyl	140.2	107.8	129.2	CDCl3
4-Nitrophenyl	141.8	109.5	128.5	DMSO-d6

Table 2: ^{13}C NMR Chemical Shifts of 3-Substituted Pyrazoles

Substituent at C3	C3 (ppm)	C4 (ppm)	C5 (ppm)	Solvent
Methyl	148.1	105.9	138.9	DMSO-d6
Phenyl	152.8	107.2	139.1	DMSO-d6
Bromo	127.9	110.1	140.2	DMSO-d6
Nitro	157.0	111.0	135.0	DMSO-d6

Table 3: ^{13}C NMR Chemical Shifts of 4-Substituted Pyrazoles

Substituent at C4	C3 (ppm)	C4 (ppm)	C5 (ppm)	Solvent
Methyl	138.0	114.3	138.0	DMSO-d6
Bromo	141.1	95.8	141.1	DMSO-d6
Nitro	140.0	122.0	140.0	DMSO-d6
Phenyl	139.5	124.5	139.5	DMSO-d6

Table 4: ^{13}C NMR Chemical Shifts of 5-Substituted Pyrazoles

Due to tautomerism in N-unsubstituted pyrazoles, 3- and 5-substituted pyrazoles can be equivalent. The data below is for N-substituted pyrazoles where the distinction is clear.

Substituent at C5 (on N1-Substituted Ring)	C3 (ppm)	C4 (ppm)	C5 (ppm)	Solvent
Methyl (N1-Phenyl)	140.8	106.5	141.5	CDCl ₃
Phenyl (N1-Methyl)	139.8	108.2	144.7	CDCl ₃

Experimental Protocols

Accurate and reproducible ^{13}C NMR data is contingent on a standardized experimental approach. The following protocol outlines a general procedure for the ^{13}C NMR characterization of substituted pyrazoles.

1. Sample Preparation:

- Sample Purity: Ensure the pyrazole derivative is of high purity to avoid interference from impurities in the NMR spectrum.

- Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices for pyrazoles include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d6 (DMSO-d6).^[1] The choice of solvent can slightly influence chemical shifts.
- Concentration: Prepare a solution with a concentration of 10-50 mg of the pyrazole derivative in 0.5-0.7 mL of the deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Nucleus: Observe the ¹³C nucleus.
- Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used to obtain a proton-decoupled ¹³C spectrum.
- Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration if required.
- Number of Scans: The number of scans will depend on the sample concentration and the natural abundance of ¹³C. Typically, 128 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.

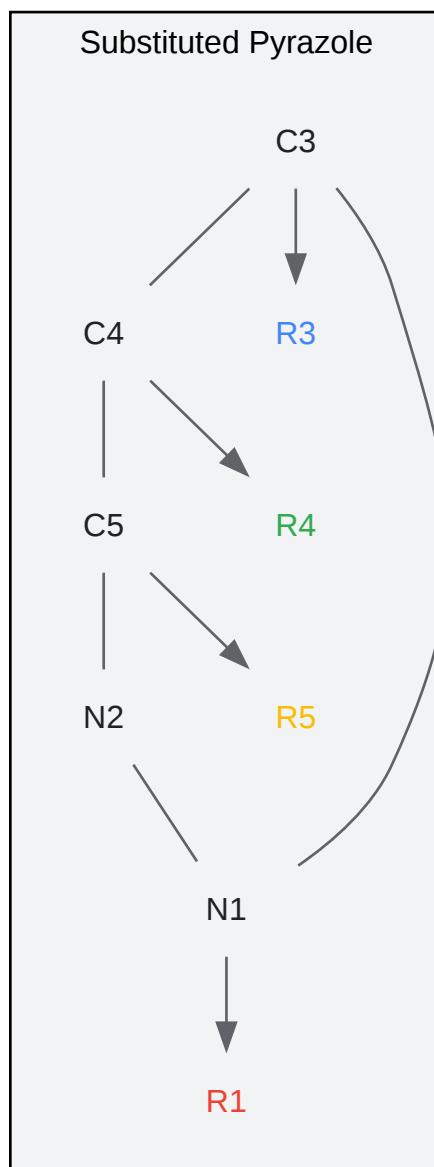
3. Data Processing:

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.

- Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

Mandatory Visualizations

To aid in the understanding of the structure and data presented, the following diagrams are provided.



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Caption: Numbering of the pyrazole ring with potential substitution sites.

The following workflow illustrates the general process of ^{13}C NMR characterization of a substituted pyrazole.



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Caption: General workflow for ^{13}C NMR characterization of pyrazoles.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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